

Application Notes and Protocols: Assessing the Effect of RH1115 on Lysosomal Function

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **RH1115**

Cat. No.: **B12380108**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

RH1115 is a novel small molecule modulator of the autophagy-lysosome pathway, demonstrating potential as a therapeutic agent for neurodegenerative diseases.^{[1][2][3]} It has been shown to influence lysosome positioning, alter the properties of Lysosomal-Associated Membrane Protein 1 (LAMP1) vesicles, and enhance overall lysosomal degradative capacity.^{[1][4][5][6][7]} Specifically, **RH1115** can clear the accumulation of axonal lysosomes, suggesting a role in restoring lysosomal transport and function in neurons.^{[1][2]} Given its mechanism of action, a thorough assessment of its impact on various aspects of lysosomal function is critical for its continued development and characterization.

These application notes provide a comprehensive overview of key experimental protocols to investigate the effects of **RH1115** on lysosomal function. The methods described herein cover the assessment of lysosomal pH, enzymatic activity, membrane permeability, and biogenesis.

Data Presentation: Summary of Potential Quantitative Data

The following table summarizes the expected quantitative data from the described experimental protocols, providing a structured format for easy comparison of the effects of **RH1115**.

Functional Parameter	Assay Method	Key Metric(s)	Control (Vehicle)	RH1115-Treated	Positive Control	Negative Control
Lysosomal pH	LysoSensor r/FITC-Dextran	Ratiometric fluorescence intensity (e.g., 510 nm / 450 nm)	Baseline ratio	Altered ratio indicating pH change	Bafilomycin (alkalinizing agent)	Not applicable
Lysosomal Enzyme Activity	Cathepsin B/D Fluorometric Assay	Relative Fluorescence Units (RFU) / min	Baseline activity	Increased/ decreased activity	Recombinant Cathepsin B/D	Specific inhibitor
Lysosomal Membrane Permeability	Acridine Orange Staining	Ratio of Red/Green Fluorescence Intensity	High red, low green	Maintained high red, low green	L-leucyl-L-leucine methyl ester (LLOMe)	Not applicable
Lysosomal Biogenesis	LAMP1 Immunofluorescence	LAMP1-positive puncta per cell	Baseline number and intensity	Increased number and/or intensity	Starvation (e.g., EBSS)	Not applicable
Lysosomal Positioning	LAMP1 Immunofluorescence and Image Analysis	Mean distance of lysosomes from the nucleus	Baseline distribution	Altered distribution (e.g., perinuclear clustering)	Not applicable	Not applicable

Experimental Protocols

Assessment of Lysosomal pH

Principle: Lysosomes maintain a highly acidic internal pH (4.5-5.0), which is crucial for the activity of lysosomal hydrolases.^[8] Changes in lysosomal pH can indicate altered function. This

protocol utilizes a ratiometric fluorescent dye, such as LysoSensor™ Yellow/Blue DND-160 or FITC-Dextran, to quantitatively measure lysosomal pH.[8][9][10][11]

Protocol: LysoSensor™ Staining

- Cell Culture: Plate cells (e.g., neuronal cell line) on glass-bottom dishes suitable for live-cell imaging and culture until they reach the desired confluence.
- **RH1115 Treatment:** Treat cells with the desired concentrations of **RH1115** or vehicle control for the appropriate duration. Include a positive control for lysosomal alkalinization, such as Bafilomycin A1 (100 nM for 1 hour).
- Dye Loading: Remove the culture medium and wash the cells once with pre-warmed Live Cell Imaging Solution. Add LysoSensor™ Yellow/Blue DND-160 at a final concentration of 1 μ M in Live Cell Imaging Solution and incubate for 5 minutes at 37°C.
- Imaging: Remove the dye-containing medium and replace it with fresh, pre-warmed Live Cell Imaging Solution. Immediately image the cells using a fluorescence microscope equipped with a 37°C and 5% CO₂ environmental chamber.
- Data Acquisition: Acquire images using two different excitation wavelengths (e.g., 340 nm and 380 nm for LysoSensor™ Yellow/Blue) and a single emission wavelength (e.g., 510 nm).
- Analysis: Calculate the ratio of fluorescence intensities (e.g., 340/380 nm) for individual lysosomes. A standard curve can be generated by incubating stained cells in buffers of known pH in the presence of an ionophore like nigericin to calibrate the fluorescence ratio to absolute pH values.

Measurement of Lysosomal Enzyme Activity

Principle: Lysosomes contain a variety of acid hydrolases, such as cathepsins, which are responsible for the degradation of macromolecules.[12][13] Alterations in the activity of these enzymes can reflect changes in lysosomal function. This protocol describes a fluorometric assay for Cathepsin B activity.[14]

Protocol: Cathepsin B Activity Assay

- Cell Lysis: After treatment with **RH1115**, harvest the cells and lyse them in a chilled lysis buffer.
- Lysate Preparation: Centrifuge the cell lysate to pellet cellular debris and collect the supernatant containing the lysosomal enzymes.
- Protein Quantification: Determine the protein concentration of each lysate to normalize the enzyme activity.
- Assay Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing the Cathepsin B substrate (e.g., Z-RR-AMC). Include a positive control (recombinant Cathepsin B) and a negative control (with a specific Cathepsin B inhibitor).
- Fluorometric Measurement: Incubate the plate at 37°C and measure the fluorescence intensity at regular intervals using a microplate reader (Excitation/Emission \approx 380/460 nm).
- Data Analysis: Calculate the rate of substrate cleavage (RFU/min) and normalize it to the protein concentration to determine the specific enzyme activity.

Evaluation of Lysosomal Membrane Permeability (LMP)

Principle: Lysosomal membrane integrity is essential to prevent the leakage of hydrolytic enzymes into the cytoplasm, which can trigger cell death.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#) This protocol uses Acridine Orange (AO), a lysomotropic dye that fluoresces red in intact lysosomes and green in the cytoplasm and nucleus upon membrane leakage.[\[15\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

Protocol: Acridine Orange Staining

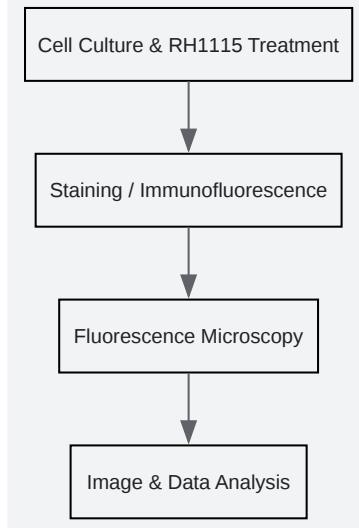
- Cell Culture and Treatment: Plate cells on glass-bottom dishes and treat with **RH1115** or vehicle control. Include a positive control for LMP, such as L-leucyl-L-leucine methyl ester (LLOMe).
- Acridine Orange Staining: Incubate the cells with 1-5 μ g/mL Acridine Orange for 15-30 minutes at 37°C.[\[21\]](#)
- Washing: Gently wash the cells with pre-warmed PBS to remove excess dye.
- Live-Cell Imaging: Immediately image the cells using a fluorescence microscope.

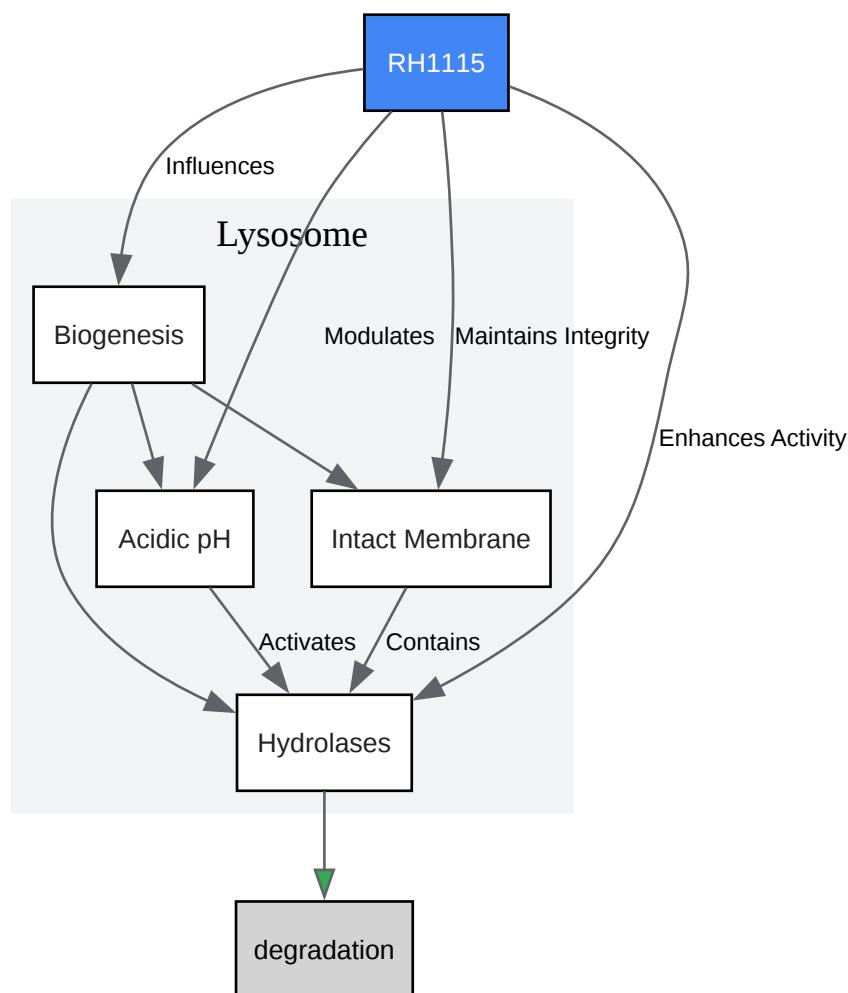
- **Image Acquisition:** Acquire images in both the red (lysosomes) and green (cytoplasm/nucleus) channels.
- **Analysis:** Quantify the fluorescence intensity of both red and green channels. A decrease in the red-to-green fluorescence intensity ratio indicates an increase in lysosomal membrane permeability.

Assessment of Lysosomal Biogenesis

Principle: Lysosomal biogenesis is the process of generating new lysosomes and is often regulated by cellular stress and nutrient availability.[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#) An increase in the number and size of lysosomes can indicate an upregulation of this process. This protocol uses immunofluorescence to detect the lysosomal marker LAMP1.

Protocol: LAMP1 Immunofluorescence


- **Cell Culture and Treatment:** Grow cells on coverslips and treat with **RH1115** or vehicle control. A positive control for inducing lysosomal biogenesis, such as nutrient starvation (e.g., incubation in EBSS for 2-4 hours), can be included.
- **Fixation and Permeabilization:** Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.
- **Immunostaining:** Block non-specific antibody binding and then incubate with a primary antibody against LAMP1. Subsequently, incubate with a fluorescently labeled secondary antibody.
- **Nuclear Staining:** Counterstain the nuclei with a DNA dye such as DAPI.
- **Imaging:** Mount the coverslips on microscope slides and acquire images using a fluorescence or confocal microscope.
- **Image Analysis:** Use image analysis software to quantify the number, size, and intensity of LAMP1-positive puncta per cell.


Visualizations

Assessment of Lysosomal Function

Lysosomal pH
(LysoSensor Staining)Enzyme Activity
(Cathepsin Assay)Membrane Permeability
(Acridine Orange)Biogenesis & Positioning
(LAMP1 Staining)

Experimental Steps

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. med.upenn.edu [med.upenn.edu]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of a Small-Molecule Modulator of the Autophagy-Lysosome Pathway That Targets Lamin A/C and LAMP1, Induces Autophagic Flux, and Affects Lysosome Positioning in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Small-Molecule Modulator of the Autophagy-Lysosome Pathway That Targets Lamin A/C and LAMP1, Induces Autophagic Flux, and Affects Lysosome Positioning in Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RH1115 | Autophagy | | Invivochem [invivochem.com]
- 8. Frontiers | Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles [frontiersin.org]
- 9. Measuring lysosomal pH by fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Lysosomal pH by Flow Cytometry Using FITC-Dextran Loaded Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of lysosomal enzyme activities: A technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzymatic Screening and Diagnosis of Lysosomal Storage Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 16. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 17. Sensitive detection of lysosomal membrane permeabilization by lysosomal galectin puncta assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods for the functional quantification of lysosomal membrane permeabilization: a hallmark of lysosomal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biomol.com [biomol.com]
- 20. antibodiesinc.com [antibodiesinc.com]
- 21. researchgate.net [researchgate.net]
- 22. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Analysis Services for Lysosome Biogenesis - CD BioSciences [lysosomexper.com]

- 24. Lysosome biogenesis: Regulation and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Proteomics Insights Into Lysosome Biogenesis and Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Assessing the Effect of RH1115 on Lysosomal Function]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12380108#methods-to-assess-the-effect-of-rh1115-on-lysosomal-function>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com